molecular formula C4H2BrN3 B3054174 5-bromo-1H-imidazole-4-carbonitrile CAS No. 586965-53-9

5-bromo-1H-imidazole-4-carbonitrile

Cat. No.: B3054174
CAS No.: 586965-53-9
M. Wt: 171.98 g/mol
InChI Key: QYUBMLMMDSDYNW-UHFFFAOYSA-N
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Description

5-bromo-1H-imidazole-4-carbonitrile is a heterocyclic organic compound that features a five-membered imidazole ring with a bromine atom at the 5-position and a nitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1H-imidazole-4-carbonitrile can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions typically include mild temperatures and the use of functional group-compatible reagents . Another method involves the bromination of 1H-imidazole-4-carbonitrile using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions, where the starting material, 1H-imidazole-4-carbonitrile, is treated with bromine or NBS in a suitable solvent. The reaction is monitored to ensure complete conversion and high yield of the desired product.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-1H-imidazole-4-carbonitrile is unique due to the presence of both bromine and nitrile groups, which confer distinct chemical properties and reactivity. The bromine atom enhances its potential for substitution reactions, while the nitrile group provides additional sites for chemical modification .

Properties

IUPAC Name

5-bromo-1H-imidazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrN3/c5-4-3(1-6)7-2-8-4/h2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUBMLMMDSDYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438149
Record name 5-Bromo-1H-imidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586965-53-9
Record name 5-Bromo-1H-imidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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